3-Chloro-2-hydroxypropyl acrylate
Overview
Description
3-Chloro-2-hydroxypropyl acrylate: is an organic compound with the molecular formula C6H9ClO3. It is a derivative of acrylic acid and is characterized by the presence of a chloro and a hydroxy group on the propyl chain. This compound is known for its reactivity and is used in various polymerization processes to create functional materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-hydroxypropyl acrylate can be synthesized through the reaction of acrylic acid with epichlorohydrin. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The general reaction scheme is as follows:
Acrylic Acid+Epichlorohydrin→3-Chloro-2-hydroxypropyl acrylate
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-hydroxypropyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Polymerization: It can undergo free radical polymerization to form polymers with specific properties.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.
Major Products Formed:
Substitution Reactions: Products include substituted acrylates with various functional groups.
Polymerization: Polymers with specific mechanical and chemical properties.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
3-Chloro-2-hydroxypropyl acrylate is used in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with specific properties such as hydrophilicity, reactivity, and mechanical strength.
Biomedical Applications: The polymers derived from this compound are used in drug delivery systems, tissue engineering, and medical devices due to their biocompatibility and functional properties.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 3-chloro-2-hydroxypropyl acrylate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chloro group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and functionality in various applications .
Comparison with Similar Compounds
3-Chloro-2-hydroxypropyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
2-Hydroxyethyl acrylate: Lacks the chloro group but has similar reactivity due to the hydroxy group.
Glycidyl acrylate: Contains an epoxide group instead of the chloro and hydroxy groups.
Uniqueness: 3-Chloro-2-hydroxypropyl acrylate is unique due to the presence of both chloro and hydroxy groups, which provide a combination of reactivity and functionality that is not found in other similar compounds. This makes it particularly useful in the synthesis of functional polymers and other materials with specific properties .
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-6(9)10-4-5(8)3-7/h2,5,8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTYORUTRLSAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29086-94-0 | |
Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29086-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50883547 | |
Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-90-7 | |
Record name | 3-Chloro-2-hydroxypropyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-hydroxypropyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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